molecular formula C15H17ClN4O2S B2651938 2-(3-(4-chlorophenyl)ureido)-4-methyl-N-propylthiazole-5-carboxamide CAS No. 941886-77-7

2-(3-(4-chlorophenyl)ureido)-4-methyl-N-propylthiazole-5-carboxamide

Cat. No.: B2651938
CAS No.: 941886-77-7
M. Wt: 352.84
InChI Key: LJUGZIKXHLBDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-chlorophenyl)ureido)-4-methyl-N-propylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H17ClN4O2S and its molecular weight is 352.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Toxicological Studies

The compound 2-(3-(4-chlorophenyl)ureido)-4-methyl-N-propylthiazole-5-carboxamide has been noted in toxicological studies, particularly in the context of intoxication and metabolic pathways. For instance, Kusano et al. (2018) detailed the fatal intoxication case involving synthetic cannabinoids, underlining the critical importance of urinary metabolite screening for drugs with low blood concentration, demonstrating the compound's relevance in toxicology and forensic science (Kusano et al., 2018).

2. Dermatological Applications

The compound's derivative, p-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL), showed promise in dermatological treatments. Wąsik et al. (1983) reported its effective local treatment in patients with viral etiology skin diseases, highlighting its rapid subsidence of pathological symptoms and reduction in disease duration, especially for herpes simplex and aphthae (Wąsik et al., 1983).

3. Metabolic Pathway Analysis

The compound and its relatives have been integral in metabolic pathway studies. Schettgen et al. (2021) explored the urinary kinetics of methylisothiazolinone (MI) and chloromethylisothiazolinone, identifying the 3-mercapturic acid conjugate of 3-thiomethyl-N-methyl-propionamide as a biomarker specific for exposure to MI, thus contributing significantly to the understanding of biocide exposure and metabolism (Schettgen et al., 2021).

4. Pharmacokinetic Studies

The compound's role in pharmacokinetics and drug binding has been examined. Niwa et al. (1988) detected furancarboxylic acids in uremic serum using gas chromatography-mass spectrometry and revealed their strong binding to plasma protein, highlighting the compound's significance in understanding drug interactions and dynamics within the human body (Niwa et al., 1988).

5. Biochemical Research

The compound and its derivatives have been utilized in biochemical research. Tricot et al. (1989) discussed tiazofurin's impact on IMP dehydrogenase activity and its consequent antileukemic effects, indicating the compound's potential in developing targeted chemotherapy strategies (Tricot et al., 1989).

Properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2S/c1-3-8-17-13(21)12-9(2)18-15(23-12)20-14(22)19-11-6-4-10(16)5-7-11/h4-7H,3,8H2,1-2H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUGZIKXHLBDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.